2-Amino-4-hydroxypyridine fundamental properties
2-Amino-4-hydroxypyridine fundamental properties
An In-Depth Technical Guide to 2-Amino-4-hydroxypyridine: Core Properties and Applications for Scientific Professionals
Introduction
2-Amino-4-hydroxypyridine, also known by its tautomeric name 2-amino-1H-pyridin-4-one, is a heterocyclic organic compound of significant interest in medicinal chemistry, organic synthesis, and materials science.[1][2] Its unique bifunctional nature, possessing both an amino and a hydroxyl group on a pyridine scaffold, imparts a rich and versatile reactivity profile.[2] This guide provides a comprehensive overview of its fundamental properties, synthesis, reactivity, and key applications, tailored for researchers, scientists, and professionals in drug development. The pyridine ring system itself is a cornerstone in pharmaceuticals, found in numerous FDA-approved drugs, highlighting the importance of its derivatives.[3]
Physicochemical and Structural Properties
2-Amino-4-hydroxypyridine typically presents as a white to light yellow or off-white crystalline powder.[2][4] It is stable under normal conditions but may react with strong oxidizing agents.[4] The compound exhibits moderate solubility in water and polar organic solvents like ethanol and acetone, a characteristic that influences its application in various reaction environments.[2][4][5]
Core Data Summary
| Property | Value | Source(s) |
| CAS Number | 33631-05-9 | [2][6] |
| Molecular Formula | C₅H₆N₂O | [2][4] |
| Molecular Weight | 110.11 g/mol | [4][6] |
| Appearance | White to light yellow solid/powder | [2][4] |
| Melting Point | 235 - 239 °C | [4] |
| pKa (Amino Group) | ~4.8 (for the conjugate acid) | [4] |
| pKa (Hydroxyl Group) | ~9 - 10 | [7] |
| Solubility | Moderately soluble in water; soluble in polar organic solvents | [2][4][5] |
Tautomerism: A Critical Feature
A defining characteristic of 2-Amino-4-hydroxypyridine is its existence in tautomeric equilibrium. The molecule readily interconverts between the 4-hydroxypyridine (enol) form and the more predominant 2-amino-1H-pyridin-4-one (keto or amide) form.[1][6]
The position of this equilibrium is highly sensitive to the solvent environment.[6][8]
-
Polar Solvents (e.g., water, alcohols): Favor the more polar pyridone (keto) tautomer, which is better stabilized by hydrogen bonding and dipole-dipole interactions.[1][8][9]
-
Non-polar Solvents: Favor the less polar hydroxypyridine (enol) form.[1][9]
This tautomerism is crucial as it dictates the molecule's reactivity and its interaction with biological targets.[6] The pyridone form, for instance, possesses an amide-like character which influences its hydrogen bonding capabilities and aromaticity.[10]
Caption: Tautomeric equilibrium of 2-Amino-4-hydroxypyridine.
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the structure and predominant tautomeric form of 2-Amino-4-hydroxypyridine.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy provide detailed information on the molecular structure. The chemical shifts of the protons and carbons on the pyridine ring will differ depending on the dominant tautomer in the chosen NMR solvent.[6][11]
-
Infrared (IR) Spectroscopy : IR spectroscopy is instrumental in distinguishing between the tautomers. The hydroxypyridine form will show a characteristic O-H stretching vibration, while the pyridone form will exhibit a strong C=O (carbonyl) stretching band, typically in the range of 1600-1700 cm⁻¹. The presence of N-H stretches from the amino group would also be evident.[6]
-
UV-Vis Spectroscopy : The electronic transitions, and thus the λmax, are influenced by the conjugated system of the pyridine ring. The specific absorption maximum can shift depending on the solvent and the resulting tautomeric equilibrium.[9][11]
Synthesis and Reactivity
Synthetic Approaches
The synthesis of 2-Amino-4-hydroxypyridine can be achieved through various routes, often leveraging readily available starting materials. A common and well-documented strategy involves the construction of the pyridine ring from acyclic precursors.[1] One such method starts with a β-ketoester like ethyl acetoacetate, proceeding through dimerization, ammoniation, and chlorination steps.[1] Another established approach involves the diazotization of a corresponding diaminopyridine or the hydrolysis of a 4-halopyridine derivative, though these can sometimes be limited by side reactions.[12]
Chemical Reactivity
The compound's dual functional groups make it a versatile building block in organic synthesis.[1][4]
-
Amphoteric Nature : The presence of a basic amino group and an acidic hydroxyl group allows it to react with both acids and bases.[4]
-
Amino Group Reactivity : The amino group is nucleophilic and can undergo reactions such as acylation to form amides.[4] It can also be diazotized and subsequently coupled with other aromatic compounds to create azo derivatives, which have applications as dyes and chelating agents.[1]
-
Hydroxyl/Pyridone Reactivity : The hydroxyl group (in the enol form) or the N-H of the pyridone ring can be alkylated or acylated. The carbonyl group in the pyridone tautomer can also participate in various reactions.[1]
-
Chelation : 2-Amino-4-hydroxypyridine acts as an effective bidentate chelating agent, binding to metal ions through the amino and deprotonated hydroxyl groups. This property is valuable in catalysis and analytical chemistry.[1][2]
Applications in Research and Drug Development
The unique scaffold of 2-Amino-4-hydroxypyridine makes it a valuable intermediate in several high-value applications.
-
Pharmaceutical Intermediate : It is a crucial starting material for a wide range of Active Pharmaceutical Ingredients (APIs).[2][6] Its derivatives have been investigated for potential therapeutic uses, including as anti-inflammatory agents, anti-cancer agents, and for treating cardiovascular and neurological disorders.[1][2][4] For example, substituted 2-amino-4-hydroxypyridines have been synthesized as potent inhibitors of neuronal nitric oxide synthase (nNOS).[1][6]
-
Agrochemicals : The scaffold is used in the formulation of pesticides and herbicides, contributing to improved crop protection and yields.[2][6]
-
Materials Science : The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.[2][6] It also serves as a foundational component for creating functional materials with unique optical or electronic properties.[4]
Experimental Protocols
Representative Synthesis: Diazotization-Hydrolysis of 2,4-Diaminopyridine
Disclaimer: This is a generalized protocol for illustrative purposes. All laboratory work should be conducted with appropriate safety precautions and after consulting detailed literature procedures.
-
Diazotization : 2,4-Diaminopyridine is dissolved in an aqueous solution of a strong acid (e.g., sulfuric acid) and cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite in water is added dropwise to the cooled solution, maintaining the temperature below 5 °C. The amino group at the 4-position is selectively diazotized due to the reaction conditions.
-
Hydrolysis : The reaction mixture containing the diazonium salt is then slowly warmed. The diazonium group is replaced by a hydroxyl group through hydrolysis, releasing nitrogen gas.
-
Neutralization & Isolation : The solution is carefully neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude 2-Amino-4-hydroxypyridine.
-
Purification : The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent (e.g., water or ethanol) to yield the final product.
Caption: Generalized workflow for the synthesis of 2-Amino-4-hydroxypyridine.
Characterization Workflow
-
Melting Point Determination : Measure the melting point of the purified solid and compare it to the literature value (235 - 239 °C).[4]
-
FT-IR Spectroscopy : Acquire an IR spectrum. Confirm the presence of a strong C=O stretch (around 1650 cm⁻¹) and N-H stretches, which would indicate the product exists predominantly in the pyridone form in the solid state.
-
¹H NMR Spectroscopy : Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆). Analyze the spectrum to confirm the number of protons and their chemical environments, matching them to the expected structure.
-
Purity Assessment : Use High-Performance Liquid Chromatography (HPLC) to determine the purity of the final compound, often aiming for ≥98%.[2]
Safety and Handling
2-Amino-4-hydroxypyridine is considered hazardous and requires careful handling.
-
Hazards : It is harmful if swallowed (H302) and causes serious eye irritation (H319).[13] It may also cause skin and respiratory irritation.[13][14]
-
Precautions : Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[13] Work should be conducted in a well-ventilated area or a fume hood to avoid inhaling dust.[13][14]
-
Storage : The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place, protected from moisture.[13][15]
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[13]
Conclusion
2-Amino-4-hydroxypyridine is a fundamentally important heterocyclic compound with a rich chemical profile defined by its tautomeric nature and dual functional groups. Its versatility as a synthetic building block has cemented its role as a key intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its properties, reactivity, and handling requirements is essential for researchers aiming to leverage this potent scaffold in their scientific endeavors.
References
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- Benchchem. (n.d.). 2-Amino-4-hydroxypyridine | 33623-18-6.
- Benchchem. (n.d.). 2-Amino-4-hydroxypyridine | 33631-05-9.
- Chem-Impex. (n.d.). 2-Amino-4-hydroxypyridine.
- Ambeed.com. (n.d.). 33631-05-9|2-Aminopyridin-4-ol.
- Fisher Scientific. (n.d.). 2-Amino-4-hydroxypyridine, 98%.
- Sigma-Aldrich. (n.d.). 2-Aminopyridin-4-ol | 33631-05-9.
- Fisher Scientific. (2024, April 1). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- Biochem Chemopharma. (n.d.). safety data sheet sds/msds 2-amino pyridine.
- ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine.
- Wikipedia. (n.d.). 2-Pyridone.
- WuXi Biology. (n.d.). How about Tautomers?.
- Guidechem. (n.d.). What is the synthesis process of 4-Hydroxypyridine?.
- PubMed. (n.d.). The infrared, Raman, NMR and UV spectra, ab initio calculations and spectral assignments of 2-amino-4-chloro-6-methoxypyrimidine.
- Pipzine Chemicals. (n.d.). 4-Amino-2-hydroxypyridine.
- PMC. (2021, October 13). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
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